molecular formula C8H8BrClF3N B591947 (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride CAS No. 336105-43-2

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No. B591947
CAS RN: 336105-43-2
M. Wt: 290.508
InChI Key: XESDERGPILUSRV-FJXQXJEOSA-N
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Description

4-Bromophenylhydrazine hydrochloride is a similar compound that is used in scientific research . It’s a crystalline powder with a beige to grey to light brown color .


Chemical Reactions Analysis

The reactivity of a compound depends on its molecular structure. For instance, 4-[(4-bromophenyl)ethynyl]pyridine, a related compound, has been found to form various molecular architectures via self-assembly, Ullmann reaction, and pyridine coordination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. For instance, 4-Bromophenylhydrazine hydrochloride is a crystalline powder with a melting point of 210°C to 215°C .

Scientific Research Applications

Synthesis of Brominated Compounds

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a molecule structurally related to brominated phenyl compounds, has been developed. This compound is a key intermediate for the manufacture of flurbiprofen, showcasing the utility of brominated intermediates in pharmaceutical synthesis (Qiu et al., 2009).

Environmental Impact and Toxicology

Studies on 2,4,6-Tribromophenol, a widely produced brominated phenol, highlight the environmental presence and toxicological concerns of such compounds. This substance is an intermediate in the synthesis of brominated flame retardants and poses potential environmental and health risks (Koch & Sures, 2018).

Halogenated Compounds in Marine Red Algae

Marine red algae synthesize a variety of halogen-containing compounds, including brominated ones, which are derived from seawater components. These compounds seem to provide environmental advantages, possibly related to predator avoidance and antibiosis (Fenical, 1975).

Brominated Flame Retardants

The formation of dioxins and furans in the combustion of brominated flame retardants, including those related to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, is a significant concern. These compounds can emit toxic by-products during combustion processes (Zhang et al., 2016).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which can be related to brominated phenyl compounds in terms of aromatic structuring, are used in optoelectronic materials. Incorporation of such fragments into π-extended conjugated systems is valuable for creating novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).

properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDERGPILUSRV-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

CAS RN

336105-43-2
Record name Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336105-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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